molecular formula C14H16ClN3O B8331354 4-Chloro-6-[2-(methoxy)ethylamino]-2-(4-tolyl)pyrimidine

4-Chloro-6-[2-(methoxy)ethylamino]-2-(4-tolyl)pyrimidine

Cat. No. B8331354
M. Wt: 277.75 g/mol
InChI Key: DQXBOQJTNWYGBL-UHFFFAOYSA-N
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Patent
US03940395

Procedure details

A solution of 7.2 g. of 4,6-dichloro-2-(p-tolyl)pyrimidine and 4.5 g. of β-methoxyethylamine in 35 ml. of absolute ethanol is refluxed for 15 minutes. Pouring of the resulting solution into 700 ml. of water causes separation of a gummy material which solidifies on standing. The crude product weighs 7.3 g. and recrystallization from n-heptane affords 4-chloro-6-[2-(methoxy)ethylamino]-2-(4-tolyl)pyrimidine, 70°-72°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[C:4]([C:9]2[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=2)[N:3]=1.[CH3:16][O:17][CH2:18][CH2:19][NH2:20].C(O)C>O>[Cl:8][C:6]1[CH:7]=[C:2]([NH:20][CH2:19][CH2:18][O:17][CH3:16])[N:3]=[C:4]([C:9]2[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=2)[N:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=NC(=C1)Cl)C1=CC=C(C=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Pouring of the resulting solution into 700 ml
CUSTOM
Type
CUSTOM
Details
separation of a gummy material which
CUSTOM
Type
CUSTOM
Details
and recrystallization from n-heptane

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC(=C1)NCCOC)C1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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